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Compound of Interest

Compound Name: JNJ-40068782

Cat. No.: B15617997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-40068782 is a potent and selective positive allosteric modulator (PAM) of the metabotropic

glutamate receptor 2 (mGlu2). As a systemically active compound, its ability to penetrate the

blood-brain barrier and its pharmacokinetic profile are critical determinants of its therapeutic

potential for central nervous system (CNS) disorders. These application notes provide a

summary of the available data on the brain penetrance and pharmacokinetics of JNJ-
40068782, along with detailed protocols for key experiments relevant to these assessments.

Quantitative Data Summary
While specific quantitative values for brain-to-plasma ratio and detailed pharmacokinetic

parameters for JNJ-40068782 are not publicly available in detail, the following table

summarizes the key findings from preclinical studies.
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Parameter Species
Route of
Administration

Observation Reference

Brain Penetrance

Systemic Activity Rat Oral (p.o.)

JNJ-40068782 is

systemically

active, indicating

it crosses the

blood-brain

barrier.

(Lavreysen et al.,

2013)

CNS Target

Engagement
Rat Not Specified

The distribution

of [3H]JNJ-

40068782 in the

brain is

consistent with

mGlu2 receptor

expression.[1]

(Lavreysen et al.,

2013)[1]

Pharmacokinetic

s

In Vivo Efficacy Rat 3 mg/kg, p.o.

Lowest active

dose that

decreased rapid

eye movement

(REM) sleep.[1]

(Lavreysen et al.,

2013)[1]

In Vivo Efficacy Mouse 5.7 mg/kg, s.c.

ED50 for

reversing

phencyclidine-

induced

hyperlocomotion.

[1]

(Lavreysen et al.,

2013)[1]

In Vitro

Pharmacology

mGlu2 PAM

Potency

Human N/A EC50 of 143 nM

for potentiation of

(Lavreysen et al.,

2013)[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.researchgate.net/publication/237844219_Pharmacological_Characterization_of_JNJ-40068782_a_New_Potent_Selective_and_Systemically_Active_Positive_Allosteric_Modulator_of_the_mGlu2_Receptor_and_Its_Radioligand_H-3JNJ-40068782
https://www.researchgate.net/publication/237844219_Pharmacological_Characterization_of_JNJ-40068782_a_New_Potent_Selective_and_Systemically_Active_Positive_Allosteric_Modulator_of_the_mGlu2_Receptor_and_Its_Radioligand_H-3JNJ-40068782
https://www.researchgate.net/publication/237844219_Pharmacological_Characterization_of_JNJ-40068782_a_New_Potent_Selective_and_Systemically_Active_Positive_Allosteric_Modulator_of_the_mGlu2_Receptor_and_Its_Radioligand_H-3JNJ-40068782
https://www.researchgate.net/publication/237844219_Pharmacological_Characterization_of_JNJ-40068782_a_New_Potent_Selective_and_Systemically_Active_Positive_Allosteric_Modulator_of_the_mGlu2_Receptor_and_Its_Radioligand_H-3JNJ-40068782
https://www.researchgate.net/publication/237844219_Pharmacological_Characterization_of_JNJ-40068782_a_New_Potent_Selective_and_Systemically_Active_Positive_Allosteric_Modulator_of_the_mGlu2_Receptor_and_Its_Radioligand_H-3JNJ-40068782
https://www.researchgate.net/publication/237844219_Pharmacological_Characterization_of_JNJ-40068782_a_New_Potent_Selective_and_Systemically_Active_Positive_Allosteric_Modulator_of_the_mGlu2_Receptor_and_Its_Radioligand_H-3JNJ-40068782
https://www.researchgate.net/publication/237844219_Pharmacological_Characterization_of_JNJ-40068782_a_New_Potent_Selective_and_Systemically_Active_Positive_Allosteric_Modulator_of_the_mGlu2_Receptor_and_Its_Radioligand_H-3JNJ-40068782
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


an EC20

concentration of

glutamate.[1]

Radioligand

Binding Affinity
Human & Rat N/A

KD of ~10 nM for

[3H]JNJ-

40068782

binding to

recombinant

human mGlu2

receptors and rat

brain receptors.

[1]

(Lavreysen et al.,

2013)[1]

Signaling Pathway
JNJ-40068782 acts as a positive allosteric modulator of the mGlu2 receptor. It does not bind to

the orthosteric glutamate binding site but to a distinct allosteric site. This binding potentiates the

receptor's response to the endogenous ligand, glutamate. The mGlu2 receptor is a G-protein

coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a

decrease in intracellular cyclic AMP (cAMP) levels.

Glutamate

mGlu2 Receptor

Binds to
orthosteric site

JNJ-40068782
(PAM)

Binds to
allosteric site

Gi/o ProteinActivates

Adenylyl Cyclase

Inhibits

cAMPConverts

ATP

Modulation of
Neuronal Excitability

Leads to

Click to download full resolution via product page

Caption: Simplified signaling pathway of the mGlu2 receptor modulated by JNJ-40068782.
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The following are detailed protocols for key experiments used to characterize the brain

penetrance and pharmacokinetics of CNS compounds like JNJ-40068782.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of JNJ-40068782 in plasma and brain

tissue following systemic administration.

Materials:

JNJ-40068782

Vehicle for dosing (e.g., 0.5% methylcellulose in water)

Male Sprague-Dawley rats (250-300 g)

Dosing gavage needles and syringes

Blood collection tubes (e.g., EDTA-coated)

Centrifuge

Brain harvesting tools

Homogenizer

LC-MS/MS system

Procedure:

Animal Dosing:

Acclimatize animals for at least 3 days prior to the study.

Fast animals overnight before dosing.

Prepare a homogenous suspension of JNJ-40068782 in the vehicle at the desired

concentration.
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Administer a single dose of JNJ-40068782 to each rat via oral gavage (p.o.) or

intravenous (i.v.) injection.

Sample Collection:

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect

blood samples (~200 µL) from the tail vein or via cardiac puncture under anesthesia.

Immediately following blood collection, euthanize the animals by an approved method.

Perfuse the brain with ice-cold saline to remove blood.

Harvest the whole brain and weigh it.

Sample Processing:

Centrifuge the blood samples at 4°C to separate plasma.

Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create

a brain homogenate.

Bioanalysis:

Extract JNJ-40068782 from plasma and brain homogenate samples using protein

precipitation or liquid-liquid extraction.

Quantify the concentration of JNJ-40068782 in the extracts using a validated LC-MS/MS

method.

Data Analysis:

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2),

clearance (CL), and volume of distribution (Vd) using appropriate software (e.g., Phoenix

WinNonlin).

Determine the brain-to-plasma concentration ratio (Kp) at each time point.
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Caption: Workflow for an in vivo pharmacokinetic study.

Protocol 2: Brain Tissue Homogenate Binding Assay
Objective: To determine the fraction of JNJ-40068782 that is unbound (fu,brain) in brain tissue.

Materials:

JNJ-40068782

Control compounds with known brain tissue binding

Rat brain homogenate (prepared from drug-naive animals)

Phosphate-buffered saline (PBS), pH 7.4

Equilibrium dialysis device (e.g., RED device)
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Incubator shaker

LC-MS/MS system

Procedure:

Preparation:

Prepare stock solutions of JNJ-40068782 and control compounds in a suitable solvent

(e.g., DMSO).

Spike the stock solutions into brain homogenate and PBS to achieve the desired final

concentrations. The final concentration of the organic solvent should be low (<1%) to

avoid protein denaturation.

Equilibrium Dialysis:

Pipette the brain homogenate containing the test compound into one chamber of the

dialysis device and PBS into the other chamber.

Seal the device and incubate at 37°C with shaking for a predetermined time (e.g., 4-6

hours) to reach equilibrium.

Sample Analysis:

After incubation, collect samples from both the brain homogenate and the PBS chambers.

Determine the concentration of the compound in both samples using LC-MS/MS.

Data Calculation:

Calculate the fraction unbound in brain homogenate (fu,brain) using the following formula:

fu,brain = Concentration in PBS chamber / Concentration in brain homogenate chamber
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Caption: Workflow for a brain tissue homogenate binding assay.

Disclaimer
The information provided in these application notes is for research purposes only. The

protocols are intended as a general guide and may require optimization for specific

experimental conditions. All animal experiments should be conducted in accordance with

institutional and national guidelines for the care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: JNJ-40068782 Brain
Penetrance and Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617997#jnj-40068782-brain-penetrance-and-
pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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